molecular formula C5H4F2N4O10 B14342883 4,5-Bis[fluoro(dinitro)methyl]-1,3-dioxolane CAS No. 106341-99-5

4,5-Bis[fluoro(dinitro)methyl]-1,3-dioxolane

Cat. No.: B14342883
CAS No.: 106341-99-5
M. Wt: 318.10 g/mol
InChI Key: JZHYKCHXQPEUBO-UHFFFAOYSA-N
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Description

4,5-Bis[fluoro(dinitro)methyl]-1,3-dioxolane is a chemical compound known for its unique structure and properties It is characterized by the presence of fluoro and dinitro groups attached to a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Bis[fluoro(dinitro)methyl]-1,3-dioxolane typically involves a sequence of nitration, fluorination, and difluoroamination reactions. The starting materials for the synthesis include dinitromethyl derivatives of triazoles, which undergo nitration with sulfuric and nitric acids, followed by fluorination with elemental fluorine, and finally difluoroamination .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of hazardous reagents and maintaining reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4,5-Bis[fluoro(dinitro)methyl]-1,3-dioxolane undergoes various chemical reactions, including:

    Oxidation: The presence of nitro groups makes it susceptible to oxidation reactions.

    Reduction: Reduction of nitro groups can lead to the formation of amines.

    Substitution: The fluoro groups can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted dioxolane derivatives.

Scientific Research Applications

4,5-Bis[fluoro(dinitro)methyl]-1,3-dioxolane has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-Bis[fluoro(dinitro)methyl]-1,3-dioxolane involves its interaction with molecular targets through its reactive nitro and fluoro groups. These groups can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing structures. The pathways involved include nucleophilic substitution and redox reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Bis[fluoro(dinitro)methyl]-1,3-dioxolane is unique due to its specific arrangement of fluoro and dinitro groups on a dioxolane ring, which imparts distinct chemical and physical properties. Its high density and thermal stability make it particularly valuable in the design of high-energy materials.

Properties

CAS No.

106341-99-5

Molecular Formula

C5H4F2N4O10

Molecular Weight

318.10 g/mol

IUPAC Name

4,5-bis[fluoro(dinitro)methyl]-1,3-dioxolane

InChI

InChI=1S/C5H4F2N4O10/c6-4(8(12)13,9(14)15)2-3(21-1-20-2)5(7,10(16)17)11(18)19/h2-3H,1H2

InChI Key

JZHYKCHXQPEUBO-UHFFFAOYSA-N

Canonical SMILES

C1OC(C(O1)C([N+](=O)[O-])([N+](=O)[O-])F)C([N+](=O)[O-])([N+](=O)[O-])F

Origin of Product

United States

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